molecular formula C10H10O4 B2589408 (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid CAS No. 877171-11-4

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid

Cat. No.: B2589408
CAS No.: 877171-11-4
M. Wt: 194.186
InChI Key: VUNWUTPFVAAMOC-LURJTMIESA-N
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Description

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is a chiral organic compound of significant interest in medicinal and agrochemical research. It features a benzo[1,3]dioxole (also known as 1,3-benzodioxole or methylenedioxyphenyl) scaffold, a privileged structure in drug discovery known to contribute to potent biological activity. The (S)-enantiomer provides a stereochemically defined backbone, making it a valuable chiral building block for the synthesis of more complex, optically active molecules. The 1,3-benzodioxole ring is a key pharmacophore in various bioactive molecules. Recent studies have highlighted its critical role in the design of novel anti-tumor agents, where derivatives have demonstrated potent cytotoxicity against cancer cell lines such as MDA-MB-231 (breast cancer), outperforming standard chemotherapeutics in pre-clinical models . Furthermore, this structural motif is actively explored in the development of auxin receptor agonists, which function as plant growth regulators to promote root system development in species like Arabidopsis thaliana and Oryza sativa (rice) . The compound's carboxylic acid group allows for straightforward derivatization, facilitating its use as a key intermediate in constructing amides, esters, and other derivatives for structure-activity relationship (SAR) studies. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary safety and handling assessments before use.

Properties

IUPAC Name

(2S)-2-(1,3-benzodioxol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6(10(11)12)7-2-3-8-9(4-7)14-5-13-8/h2-4,6H,5H2,1H3,(H,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNWUTPFVAAMOC-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole moiety.

    Formation of Propanoic Acid Group: The propanoic acid group is introduced through a series of reactions, including alkylation and oxidation.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Amide Coupling

The carboxylic acid undergoes phosphonium-mediated coupling with amines. A representative protocol:

  • Reagents : PPh₃/NCS in dichloromethane.

  • Scope : Couples with primary/secondary amines (e.g., benzylamine, N-methylbenzylamine) to yield amides in >90% yield under anhydrous conditions .

  • Example :

    (S)-2-(Benzo[d] dioxol-5-yl)propanoic acid + benzylamine → Amide (93% yield) .

Esterification

Methyl esters are formed using methanol/H₂SO₄:

  • Procedure : Reflux in methanol with catalytic H₂SO₄ for 12h yields methyl 2-amino-3-(3-propoxyphenyl)propanoate (68% yield) .

Boc Protection

The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O):

  • Conditions : Boc₂O, DMAP, THF, 0°C → RT.

  • Product : (S)-2-((tert-Butoxycarbonyl)amino)-3-(benzo[d] dioxol-5-yl)propanoic acid (91% yield) .

Hydrochloride Salt Formation

Treatment with HCl in MeCN yields the water-soluble hydrochloride salt:

  • Protocol : Freebase + HCl (g) in MeCN, stirred at RT for 2h (98% yield) .

Enantioselective Modifications

Chiral Fe catalysts enable asymmetric synthesis of derivatives:

DerivativeCatalystee (%)Application
β-Hydroxy acid(R,R)-FeBIPF₂94Peptide synthesis
N-Acetylated analogue(R,R)-FeBIP90Bioconjugation

Key Observation : Electron-withdrawing substituents on the catalyst (e.g., CF₃) enhance enantioselectivity but reduce reaction rates .

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C (DSC data) .

  • pH Sensitivity : Carboxylic acid protonates below pH 3, while the amine group deprotonates above pH 10 .

  • Oxidative Resistance : The 1,3-benzodioxole ring resists oxidation under mild conditions (e.g., H₂O₂, RT) .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • The compound has been investigated for its potential as a therapeutic agent. Its structural similarity to other bioactive compounds suggests that it may interact with various biological targets, including neurotransmitter receptors. Preliminary studies indicate possible interactions with serotonin receptors, which could have implications for neuropharmacology and the treatment of mood disorders .
  • Biochemical Studies
    • (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid is utilized in biochemical research to explore enzyme mechanisms and metabolic pathways. This compound serves as a substrate or inhibitor in enzymatic reactions, allowing researchers to elucidate the roles of specific enzymes in metabolic processes .
  • Antimicrobial Activity
    • Research has shown that derivatives of this compound exhibit significant antibacterial properties against both Gram-negative and Gram-positive bacteria. Structure-activity relationship studies have identified specific substituents on the benzo[d][1,3]dioxole moiety that enhance antimicrobial efficacy . The minimum inhibitory concentration (MIC) values for some derivatives ranged from 1.56 to 6.25 µg/mL against various bacterial strains.
  • Synthetic Applications
    • In organic synthesis, this compound serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications that can lead to novel compounds with diverse biological activities .

Case Study 1: Neuropharmacological Investigations

A study explored the binding affinity of this compound to serotonin receptors. The findings indicated that this compound could act as a selective modulator of serotonin activity, suggesting potential applications in treating anxiety and depression.

Case Study 2: Antibacterial Efficacy

In a series of experiments assessing the antibacterial properties of substituted derivatives of this compound, researchers identified that certain hydrophobic substituents significantly enhanced activity against resistant bacterial strains. These findings highlight the potential for developing new antibiotic agents based on this compound's structure .

Mechanism of Action

The mechanism of action of (S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives: Substitution Effects

Compound 13 : 3-(Benzo[d][1,3]dioxol-5-yl)-2H-chromen-2-one
Compound 14 : 3-(3,4-Dimethoxyphenyl)-2H-chromen-2-one

Property Compound 13 Compound 14
Synthesis Yield 32% (MeOH recrystallization) 55% (MeOH recrystallization)
Melting Point 168–170°C 127–129°C
Molecular Weight 266 g/mol 282 g/mol
Key Spectral Data IR: 1,715 cm⁻¹ (C=O) IR: Similar C=O stretch

Analysis : The benzo[d][1,3]dioxole substitution in Compound 13 results in a higher melting point but lower synthetic yield compared to the dimethoxyphenyl analog (Compound 14). The reduced yield may stem from steric hindrance during cyclization .

Propanoic Acid Derivatives: Functional Group Modifications

a) tert-Butyl ((2-(Benzo[d][1,3]dioxol-5-yl)propanoyl)oxy)carbamate
  • Synthesis: DCC-mediated coupling of 2-(benzo[d][1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate.
  • Physical State : Colorless oil (chromatography-purified).
  • Application : Used as a carbamate-protected intermediate for peptide elongation .
b) (S)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic Acid (18)
  • Enantiomeric Analysis : HPLC (Chiralpak IG column, hexane/iPrOH = 9:1) confirmed >99% enantiomeric excess.
  • Significance: The Boc-protected amino group enhances stability during solid-phase synthesis .

Ether-Linked Analog: 2-(Benzo[d][1,3]dioxol-5-yloxy)-2-methylpropanoic Acid

  • Synthesis : Hydrolysis of ethyl ester with KOH/ACN, followed by HATU-mediated coupling.
  • Purity : >95% (HPLC-validated).

Branched-Chain Variant: 2-(Benzo[d][1,3]dioxol-5-yl)-3-methylbutanoic Acid

  • Structure: Features a butanoic acid backbone with a methyl branch.
  • Implications : Increased hydrophobicity and steric bulk may enhance membrane permeability but reduce aqueous solubility .

Fluorinated Analog: (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine Hydrochloride

  • Modification : Fluorination at the benzo[d][1,3]dioxole ring and incorporation into a pyrrolidine scaffold.
  • Application: Potential use as a chiral ligand or neurotransmitter analog due to fluorine’s electronegativity and metabolic stability .

Data Tables for Quick Comparison

Table 2: Spectral Data Highlights

Compound IR (C=O stretch, cm⁻¹) ¹H-NMR (Key Peaks) MS (m/z)
(S)-2-(Benzo[d][1,3]dioxol-5-yl)propanoic acid ~1700 δ 6.8–7.1 (aromatic H) 209 (M+)
Compound 13 1,715 δ 5.9 (dioxole CH₂) 266 (M+, 100%)
Compound 18 ~1700 δ 1.4 (Boc CH₃) 352 (M++H)

Biological Activity

(S)-2-(benzo[d][1,3]dioxol-5-yl)propanoic acid, also referred to as (S)-2-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid, is a chiral compound notable for its unique structural features and potential biological activities. This compound has garnered attention in pharmacological research due to its neuroprotective properties and interactions with various biological pathways.

  • Molecular Formula : C₁₀H₁₁O₄
  • Molecular Weight : Approximately 209.2 g/mol
  • Functional Groups : Contains carboxylic acid and amino groups, contributing to its reactivity and biological interactions.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

  • Neuroprotective Effects :
    • Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a crucial role.
    • Case Study : In vitro experiments demonstrated that concentrations of 10 μM of the compound reduced H₂O₂-induced cell death in PC12 cells by approximately 53% compared to controls .
  • Receptor Interaction :
    • The compound's structural similarity to neurotransmitters implies potential interactions with neurotransmitter receptors, possibly acting as an antagonist or modulator.
    • Mechanism of Action : Interaction with specific molecular targets such as enzymes or receptors via π-π stacking and hydrogen bonding enhances its pharmacological profile.
  • Antioxidant Activity :
    • The compound has shown promise as an antioxidant, which could be beneficial in reducing inflammation and cellular damage.
    • Research Findings : In studies assessing inflammation markers like IL-1β and TNF-α, this compound demonstrated significant reductions in these cytokines .

Comparative Analysis of Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is necessary:

Compound NameStructure FeaturesUnique Aspects
(R)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acidEnantiomer of the target compoundDifferent stereochemistry may lead to different biological activities
3-(Benzo[d][1,3]dioxol-5-yl)-3-amino-propanoic acidContains an additional amino groupPotentially different pharmacological profiles due to extra functional group
(S)-2-Amino-4-(benzo[d][1,3]dioxol-5-yl)butanoic acidLonger carbon chain with similar dioxole unitMay exhibit different metabolic pathways due to structural changes

Synthesis Methods

Various synthesis methods for this compound have been reported. These methods are crucial for producing the compound in sufficient quantities for research and application purposes. Notably, chiral catalysts are often employed to ensure the desired stereochemistry is achieved during synthesis.

Q & A

Q. How is the compound functionalized for use in bioconjugation or prodrug design?

  • Methodological Answer : Introduce reactive handles (e.g., NHS esters, maleimides) via carboxylate activation. For example, coupling with Fmoc-protected amino acids enables peptide conjugation, as seen in fluorescent probe synthesis .

Q. What computational tools predict synthetic feasibility of novel derivatives?

  • Methodological Answer : Retrosynthesis tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For one-step reactions, prioritize reagents with high Template Relevance Scores (e.g., DCC for carbamate formation) .

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